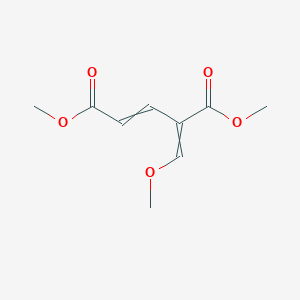![molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)
6-[(pyridin-2-yl)methoxy]pyridin-3-amine
Übersicht
Beschreibung
6-[(pyridin-2-yl)methoxy]pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with 5-amino-2-hydroxypyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-amino-2-hydroxypyridine attacks the chloromethyl group of 2-chloromethylpyridine, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-[(pyridin-2-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-[(pyridin-2-yl)methoxy]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
Wirkmechanismus
The mechanism of action of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-hydroxypyridine: Similar in structure but lacks the methyloxy group.
2-Chloromethylpyridine: Precursor in the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.
5-Amino-2-methylpyridine: Similar but with a methyl group instead of the methyloxy group.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-(pyridin-2-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2 |
InChI-Schlüssel |
KWCHHSFRDFQMCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dioxaspiro[4.5]decane, 8-[4-(3,4-difluorophenyl)-3-cyclohexen-1-yl]-](/img/structure/B8563785.png)


![Piperazine, 2,5-dimethyl-1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8563805.png)






